molecular formula C5H2BrCl2N B1281206 5-Bromo-2,3-dichloropyridine CAS No. 97966-00-2

5-Bromo-2,3-dichloropyridine

Cat. No. B1281206
CAS RN: 97966-00-2
M. Wt: 226.88 g/mol
InChI Key: XWSCOGPKWVNQSV-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dichloropyridine is a halogenated pyridine derivative that serves as an intermediate in the synthesis of various organic compounds. It is characterized by the presence of bromine and chlorine atoms on the pyridine ring, which makes it a valuable building block in medicinal chemistry and materials science due to its reactivity and potential for further functionalization .

Synthesis Analysis

The synthesis of halogenated pyridines, including 5-Bromo-2,3-dichloropyridine, often involves halogenation reactions or coupling reactions. For instance, 5-bromo-2,2'-bipyridine derivatives are synthesized through Stille coupling of 2,5-dibromopyridine with organostannanes, which can be further functionalized to create complex molecular structures . Similarly, 5-bromo-2-iodopyrimidine is synthesized using palladium-catalyzed cross-coupling reactions, demonstrating the versatility of brominated pyridines in convergent syntheses . These methods highlight the importance of 5-Bromo-2,3-dichloropyridine as an intermediate for constructing more complex molecules.

Molecular Structure Analysis

The molecular structure of halogenated pyridines is often elucidated using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine was studied, and the resulting product was analyzed using X-ray crystallography, revealing the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine . This type of analysis is crucial for understanding the three-dimensional conformation of the molecule and its potential interactions in biological systems or material applications.

Chemical Reactions Analysis

5-Bromo-2,3-dichloropyridine can undergo various chemical reactions due to the presence of reactive halogen atoms. For instance, halogen dance reactions have been used to synthesize pentasubstituted pyridines, demonstrating the reactivity of halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine . Additionally, the reactivity of brominated pyridines with ammonia and secondary amines has been explored, leading to the synthesis of substituted aminopyrimidines . These reactions underscore the chemical versatility of 5-Bromo-2,3-dichloropyridine and its derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2,3-dichloropyridine derivatives are influenced by their molecular structure and the presence of halogen atoms. Spectroscopic techniques such as FT-IR and NMR are commonly used to characterize these compounds . Density functional theory (DFT) calculations are also employed to predict the vibrational frequencies, chemical shifts, and non-linear optical (NLO) properties, providing insights into the electronic structure and potential applications of these molecules . Furthermore, the antimicrobial activities of these compounds have been tested, indicating their potential use in pharmaceutical applications .

Scientific Research Applications

Catalysis and Chemical Reactions

5-Bromo-2,3-dichloropyridine is utilized in various catalytic and chemical reactions. For instance, its amination catalyzed by a palladium-Xantphos complex yields 5-amino-2-chloropyridine, demonstrating its role in selective amination processes (Ji, Li, & Bunnelle, 2003). Additionally, its interaction with lithium diisopropylamide and other reagents highlights its versatility in chemical synthesis and functionalization, particularly in the formation of lithiated intermediates (Marzi, Bigi, & Schlosser, 2001).

Spectroscopic and Optical Studies

Spectroscopic and optical properties of derivatives of 5-Bromo-2,3-dichloropyridine have been extensively studied. Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies have been applied for characterization, while density functional theory (DFT) and time-dependent DFT methods are used for understanding the electronic and optical properties (Vural & Kara, 2017).

Synthesis of Novel Compounds

The synthesis of novel compounds using 5-Bromo-2,3-dichloropyridine as a starting material or intermediate is a significant application. This includes the creation of pyrazole-carboxylic acid amide compounds (Yun-shang, 2011), and the development of antitumor agents through the synthesis of pyridinesulfonamide derivatives (Zhou et al., 2015).

Development of Materials with Antibacterial Properties

5-Bromo-2,3-dichloropyridine derivatives have been used to develop materials with antibacterial properties. For instance, cyclocondensation of 5-Chlorosatin derivatives with Diamino-5- bromo-pyridine yielded compounds with good antibacterial activity against certain microorganisms (Tribak et al., 2018).

Inorganic Chemistry and Crystallography

In the field of inorganic chemistry and crystallography, 5-Bromo-2,3-dichloropyridine plays a role in the synthesis of pyridine-based copper complexes. These complexes exhibit unique crystal structures and magnetic behaviors, contributing to the understanding of ligand conformation effects in crystallography (Dubois et al., 2019).

Safety And Hazards

5-Bromo-2,3-dichloropyridine is classified as Acute Tox. 3 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It is hazardous if ingested, causes skin irritation and serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling it .

properties

IUPAC Name

5-bromo-2,3-dichloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrCl2N/c6-3-1-4(7)5(8)9-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSCOGPKWVNQSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60508799
Record name 5-Bromo-2,3-dichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60508799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,3-dichloropyridine

CAS RN

97966-00-2
Record name 5-Bromo-2,3-dichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60508799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-BROMO-2,3-DICHLOROPYRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AH Berrie, GT Newbold, FS Spring - Journal of the Chemical Society …, 1952 - pubs.rsc.org
… (XIV) , and 3-amino-5-bromo-2-chloropyridine (X; R = Br) by diazotisation in hydrochloric acid followed by treatment with copper powder to give 5-bromo-2 : 3-dichloropyridine (XIII). …
Number of citations: 43 pubs.rsc.org
W Nguyen, J Jacobson, KE Jarman… - European Journal of …, 2020 - Elsevier
A persistent latent reservoir of virus in CD4 + T cells is a major barrier to cure HIV. Activating viral transcription in latently infected cells using small molecules is one strategy being …
Number of citations: 2 www.sciencedirect.com
AH Berrie - 1951 - search.proquest.com
… by diazotisation in concentrated hydrochloric acid in the presence of copper powder to give 5-bromo-2:3-dichloropyridine (LIII). … 5-Bromo-2:3-dichloropyridine (LIII). 3-Amino-5-bromo- …
Number of citations: 3 search.proquest.com

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